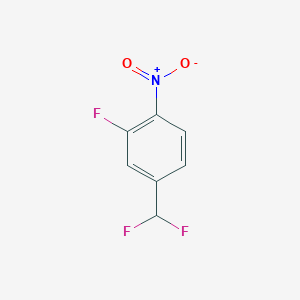

4-(Difluoromethyl)-2-fluoro-1-nitrobenzene

Description

Significance of Fluorine and Nitro Groups in Contemporary Organic Synthesis and Medicinal Chemistry Research

The nitro group, a powerful electron-withdrawing moiety, plays a dual role in organic synthesis. Firstly, it activates the aromatic ring for nucleophilic aromatic substitution reactions, allowing for the facile introduction of a wide range of functional groups. Secondly, the nitro group itself is a versatile functional handle that can be readily reduced to an amino group, a critical component of many biologically active compounds. This transformation is a key step in the synthesis of numerous pharmaceuticals and agrochemicals. The combination of these two groups on a benzene (B151609) ring creates a highly reactive and versatile platform for chemical synthesis.

Overview of Substituted Benzene Derivatives Containing Difluoromethyl and Fluoro Moieties

Substituted benzene derivatives that contain both a difluoromethyl (-CHF2) group and a fluorine atom are of particular interest in the development of new bioactive molecules. The difluoromethyl group is often considered a lipophilic bioisostere of a hydroxyl or thiol group, and its inclusion can significantly improve a molecule's pharmacokinetic profile.

Several isomers of difluoromethyl-fluoro-nitrobenzene exist, each offering a unique substitution pattern for synthetic chemists to exploit. The reactivity of these compounds in nucleophilic aromatic substitution is dictated by the position of the activating nitro group relative to the fluorine leaving group. This class of compounds serves as key intermediates in the synthesis of a variety of more complex molecules.

Table 1: Physicochemical Properties of 4-(Difluoromethyl)-2-fluoro-1-nitrobenzene

| Property | Value |

| CAS Number | 1214334-51-6 |

| Molecular Formula | C₇H₄F₃NO₂ |

| Molecular Weight | 191.11 g/mol |

| IUPAC Name | This compound |

Research Trajectory of this compound within the Context of Fine Chemical Development

The research trajectory of this compound is primarily defined by its role as a valuable building block in the synthesis of fine chemicals. While dedicated research articles focusing solely on this compound are not abundant, its importance is evident from its commercial availability from suppliers of specialized chemical intermediates and its implicit use in synthetic routes described in patent literature for more complex molecules.

The key to its utility lies in the specific arrangement of its functional groups. The nitro group, being strongly electron-withdrawing, activates the fluorine atom at the ortho position for nucleophilic aromatic substitution (SNAr). This allows for the regioselective introduction of various nucleophiles, such as amines, alcohols, and thiols, to form a new carbon-heteroatom bond. The difluoromethyl group at the para position remains intact during these transformations and imparts its beneficial properties to the final product.

Following the SNAr reaction, the nitro group can be chemically transformed, most commonly reduced to an aniline (B41778) derivative. This resulting amino group can then undergo a plethora of further reactions, such as amide bond formation, diazotization, or participation in the construction of heterocyclic rings. This two-step sequence—nucleophilic substitution followed by nitro group reduction—is a powerful strategy for the synthesis of highly functionalized aromatic compounds.

While specific, publicly disclosed examples of large-scale commercial products derived from this compound are limited, its structural motifs are present in patented compounds within the pharmaceutical and agrochemical fields. The development of novel herbicides, fungicides, and insecticides often relies on building blocks that can introduce fluorinated moieties. ccspublishing.org.cnresearchgate.netnih.gov Similarly, in drug discovery, the quest for new therapeutic agents with improved efficacy and pharmacokinetic properties drives the demand for such specialized intermediates. The commercial availability of this compound indicates its recognized potential and application in these research and development-intensive industries. bldpharm.combldpharm.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)-2-fluoro-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-5-3-4(7(9)10)1-2-6(5)11(12)13/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFPEEJNSFMVRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Difluoromethyl 2 Fluoro 1 Nitrobenzene and Analogs

Established Synthetic Pathways for Aryl Difluoromethyl and Fluorinated Nitrobenzene (B124822) Structures

The direct nitration of a difluoromethyl- and fluoro-substituted benzene (B151609) ring is a primary route to the target compound. The key precursor for this strategy is 1-(difluoromethyl)-3-fluorobenzene. The regiochemical outcome of the electrophilic aromatic substitution is dictated by the directing effects of the existing substituents.

The fluorine atom is an ortho-, para-director, while the difluoromethyl group, being electron-withdrawing, is a meta-director. In 1-(difluoromethyl)-3-fluorobenzene, the positions ortho and para to the fluorine atom are C2, C4, and C6. The positions meta to the difluoromethyl group are C2 and C6. Therefore, the directing effects of both groups strongly favor the introduction of the nitro group at the C2 and C6 positions. The formation of 4-(Difluoromethyl)-2-fluoro-1-nitrobenzene would proceed via nitration at the C6 position (equivalent to C2).

The standard conditions for such nitration reactions involve the use of a nitrating mixture, typically a combination of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). youtube.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. youtube.commasterorganicchemistry.com The reaction is exothermic and requires careful temperature control to prevent the formation of unwanted byproducts. youtube.comkoreascience.kr

Alternative nitrating systems, such as nitric acid in acetic anhydride (B1165640) or solid acid catalysts like modified ZSM-5 molecular sieves, have been developed to offer milder conditions and improved selectivity, potentially reducing the formation of isomers. google.com

An alternative synthetic strategy involves introducing the difluoromethyl group onto a pre-functionalized nitroaromatic ring, such as 2,4-difluoro-1-nitrobenzene or 4-bromo-2-fluoro-1-nitrobenzene. This approach has seen significant development with the advent of new difluoromethylating reagents and catalytic systems. qmul.ac.uk

Transition metal catalysis is a powerful tool for forming carbon-fluorine bonds. Palladium, copper, and nickel-based systems are commonly employed for cross-coupling reactions to install a difluoromethyl group onto an aromatic ring. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts, often in combination with specialized phosphine (B1218219) ligands like BrettPhos, can effectively couple aryl chlorides and bromides with difluoromethyl sources such as (difluoromethyl)trimethylsilane (B44995) (TMSCF2H). rsc.org These reactions typically proceed through a Pd(0)/Pd(II) catalytic cycle. rsc.org Another palladium-catalyzed approach uses chlorodifluoromethane (B1668795) as a difluorocarbene source to react with (hetero)arylboronic acids. rsc.org

Copper-Catalyzed Reactions: Copper-mediated reactions are also prevalent. The first copper-catalyzed difluoromethylation of aryl iodides utilized a zinc-based reagent, [(DMPU)2Zn(CF2H)2]. rsc.org This method is effective for electron-deficient aryl iodides.

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a cost-effective and versatile alternative. acs.org Nickel catalysts can facilitate the difluoromethylation of a broad range of aryl halides and triflates using stable zinc reagents like [(DMPU)2Zn(CF2H)2] under mild, room-temperature conditions. acs.orgacs.org This method is notable for its broad substrate scope, including various functional groups and heterocyclic systems. rsc.orgacs.org

Table 1: Comparison of Metal-Mediated Difluoromethylation Methods

| Metal Catalyst | Typical Substrate | Difluoromethyl Source | Key Advantages |

| Palladium | Aryl Chlorides/Bromides, Arylboronic Acids | TMSCF₂H, ClCF₂H | Good functional group tolerance. rsc.org |

| Copper | Aryl Iodides | [(DMPU)₂Zn(CF₂H)₂] | Effective for electron-deficient rings. rsc.org |

| Nickel | Aryl Halides/Triflates | [(DMPU)₂Zn(CF₂H)₂] | Mild reaction conditions, broad scope, cost-effective. rsc.orgacs.org |

Radical difluoromethylation offers a complementary approach, often proceeding under mild conditions initiated by light (photoredox catalysis) or radical initiators. rsc.org These methods are particularly useful for the late-stage functionalization of complex molecules.

Sources for the difluoromethyl radical (•CF2H) are varied. Reagents like sodium difluoromethanesulfinate (CF2HSO2Na, Hu's reagent) can generate •CF2H radicals under photoredox conditions, often using organic dyes like Eosin Y or Rose Bengal and visible light. mdpi.comnih.gov Another approach involves the in situ generation of bis(difluoroacetyl) peroxide from difluoroacetic anhydride, which then homolytically cleaves to form the •CF2H radical. nih.gov These radical reactions can be applied to the C-H difluoromethylation of heteroarenes and other aromatic systems. mdpi.comnih.gov

The direct nucleophilic substitution with a "CF2H-" anion equivalent provides another pathway. Reagents like difluoromethyl phenyl sulfone can be deprotonated to form a nucleophile that reacts with alkyl halides. cas.cn For aromatic systems, this approach is less direct and often involves a substitution-reduction strategy. cas.cn Fluoroform (CHF3) has also been explored as a precursor for generating nucleophilic difluoromethyl species, which can then be used in copper-catalyzed reactions. arkat-usa.org

Introduction of the Difluoromethyl Group onto Aromatic Rings

Modern Reaction Engineering for Enhanced Synthesis

To improve the safety, efficiency, and scalability of synthesizing fluorinated nitrobenzenes, modern reaction engineering principles are being applied. Continuous flow chemistry, in particular, offers significant advantages over traditional batch processing.

Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and residence time. seqens.com This is especially critical for highly exothermic and potentially hazardous reactions like nitration. seqens.com By minimizing the reaction volume at any given time, flow chemistry enhances safety, reduces the risk of thermal runaways, and can prevent over-nitration or the formation of explosive byproducts. seqens.com

Furthermore, flow chemistry can lead to faster reactions, reduced solvent consumption, and easier scale-up, making the manufacturing process more economical and environmentally friendly. qmul.ac.ukseqens.com This technology is well-suited for both nitration and fluorination reactions, which are often challenging to manage on an industrial scale in batch reactors. seqens.com The optimization of reaction conditions, whether in batch or flow, can be accelerated using response surface methodology (RSM) to efficiently identify the ideal parameters for maximizing yield and purity. koreascience.kr

Continuous-Flow Microreactor Systems for Nitration and Fluorination Processes

The nitration of aromatic compounds is a fundamental reaction in organic synthesis but is notoriously fast and highly exothermic, posing significant safety risks in conventional batch reactors due to potential thermal runaways and the formation of hazardous byproducts. beilstein-journals.orgnih.gov Continuous-flow microreactors have emerged as a superior technology for managing such hazardous reactions. nih.gov These systems offer significant advantages, including rapid mixing, exceptionally efficient heat transfer due to high surface-area-to-volume ratios, and precise control over reaction parameters like temperature and residence time. nih.gov

Flow chemistry is also highly beneficial for fluorination reactions, which often involve hazardous reagents. durham.ac.ukbeilstein-journals.org Reagents like diethylaminosulfur trifluoride (DAST), which is volatile and can disproportionate explosively when heated, can be handled more safely in the contained environment of a flow reactor. beilstein-journals.org Continuous-flow systems allow for the use of such reagents at elevated temperatures with suppressed boiling by employing back-pressure regulators, leading to efficient fluorination of alcohols and carbonyl compounds. durham.ac.ukbeilstein-journals.org Electrophilic fluorination using reagents like Selectfluor® can also be effectively conducted in heated coil reactors, providing good yields within minutes. durham.ac.ukresearchgate.net

| Reaction Type | Substrate | Key Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Nitration | p-Difluorobenzene | Fuming nitric acid, 2 min residence time | 98% yield | soton.ac.uk |

| Nitration | o-Dichlorobenzene | Micropacked-bed reactor, 5 s residence time | 89% selectivity | soton.ac.uk |

| Nitration | Benzene | Nafion/SiO2 solid acid catalyst, 75 °C | 44.7% conversion, 99.9% selectivity | pku.edu.cn |

| Nitration | Nitrobenzene | SDS surfactant, H2SO4 < 74.5% | 91.6% yield (m-DNB), 0.44% p-DNB selectivity | nih.gov |

| Fluorination | Alcohols/Ketones | DAST reagent, 70-90 °C, 27 min residence time | Good yields for corresponding fluorides | durham.ac.ukbeilstein-journals.org |

| Fluorination | Various Substrates | Selectfluor®, 100-120 °C, 27 min residence time | Efficient electrophilic fluorination | durham.ac.uk |

Phase-Transfer Catalysis in Difluoromethoxy Nitrobenzene Synthesis

Phase-Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.orgmdpi.com The catalyst, often a quaternary ammonium (B1175870) salt, transports one reactant (usually an anion) across the phase boundary into the other phase where the reaction can occur. crdeepjournal.org This method avoids the need for expensive and anhydrous polar aprotic solvents and can lead to increased reaction rates and higher yields under mild conditions. crdeepjournal.orgvdoc.pub

A notable application of PTC is in the synthesis of difluoromethoxy nitrobenzene analogs. google.comgoogle.com In this process, a nitrophenol is reacted with difluorochloromethane in a biphasic system. google.comgoogle.com The reaction takes place in an aqueous alkaline solution (like sodium hydroxide (B78521) or potassium hydroxide) at temperatures ranging from 40 to 100 °C. google.comgoogle.com A phase-transfer catalyst, such as Tetrabutylammonium bromide or tetrabutyl phosphonium (B103445) bromide, is crucial for transferring the phenoxide ion into the organic phase (or an interfacial region) to react with difluorochloromethane. google.comgoogle.com This method provides a cleaner production route by avoiding organic solvents that are difficult to recover, thus reducing energy consumption and environmental pollution. google.comgoogle.com Yields vary depending on the position of the nitro group on the phenol (B47542) ring; for example, the synthesis of m-difluoromethoxy nitrobenzene from m-nitrophenol resulted in a yield of 89.3%, while the ortho-isomer was produced in a 46.9% yield. google.comgoogle.com

| Substrate | Catalyst | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| m-Nitrophenol | Tetrabutyl phosphonium bromide | NaOH solution, 95 °C, 24 h | m-Difluoromethoxy nitrobenzene | 89.3% | google.comgoogle.com |

| o-Nitrophenol | Tetrabutyl phosphonium bromide | NaOH solution, 95 °C, 24 h | o-Difluoromethoxy nitrobenzene | 46.9% | google.comgoogle.com |

| p-Nitrophenol | Tetrabutyl phosphonium bromide | NaOH solution, 95 °C, 24 h | p-Difluoromethoxy nitrobenzene | Not specified | google.comgoogle.com |

Directed Functionalization Strategies on Substituted Aromatic Systems

Achieving regioselectivity in the synthesis of polysubstituted aromatic compounds is a central challenge in organic chemistry. Directed functionalization strategies have become indispensable tools for rational synthesis, offering precise control over the position of incoming substituents. beilstein-journals.orgnih.gov These methods often provide access to isomers that are difficult to obtain through classical electrophilic aromatic substitution (SEAr) or nucleophilic aromatic substitution (SNAr) reactions, which are governed by the inherent electronic properties of the starting material. beilstein-journals.orgnih.govnih.gov

One of the most powerful strategies is the Directed ortho-Metalation (DoM) reaction. beilstein-journals.orgnih.gov In DoM, a directing group on the aromatic ring coordinates to a metalating agent (typically an organolithium reagent), directing deprotonation to the adjacent ortho position. beilstein-journals.orgnih.gov This generates a stabilized arylmetal intermediate that can then react with a wide range of electrophiles, allowing for the introduction of various functional groups with incontestable ortho regioselectivity under mild conditions. beilstein-journals.orgnih.gov

Beyond DoM, the field of C–H activation has provided new avenues for directed functionalization. nih.gov Transition metal catalysts can selectively cleave C–H bonds, often guided by a directing group, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govbohrium.com These methods are atom-economical and can reduce the need for pre-functionalized starting materials. bohrium.com The choice of directing group is critical, and a growing number of intrinsic functional groups within complex molecules can be utilized for this purpose, increasing the utility of these strategies in medicinal and process chemistry. beilstein-journals.orgnih.govnih.gov These advanced strategies, including DoM and transition metal-catalyzed C-H functionalization, represent a significant evolution from traditional methods and are crucial for the efficient and precise construction of complex aromatic molecules like substituted fluoro-nitrobenzenes. beilstein-journals.orgresearchgate.net

Mechanistic Insights into Transformations of 4 Difluoromethyl 2 Fluoro 1 Nitrobenzene

Elucidation of Reaction Mechanisms Involving the Nitro Group

The nitro group is a dominant feature of the molecule, profoundly influencing its reactivity. Its strong electron-withdrawing nature is central to its transformations and its effect on regioselectivity.

Reductive Transformations of Aromatic Nitro Functionalities

This reduction can occur via a radical pathway or through a series of two-electron steps. researchgate.net In the latter, the nitro group is sequentially reduced to a nitroso (-NO) group, then to a hydroxylamino (-NHOH) group, and finally to the amino (-NH2) group. researchgate.netnih.gov The reduction of the nitroso intermediate is typically much faster than the initial reduction of the nitro group, making it difficult to detect. nih.gov

Two primary methods for this reduction are catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation : This widely used method involves a catalyst, such as palladium on carbon (Pd/C), platinum oxide, or Raney nickel, to facilitate the transfer of hydrogen to the nitro group. orientjchem.org The mechanism involves the adsorption of the nitroaromatic compound onto the catalyst surface, followed by the sequential transfer of hydrogen atoms. orientjchem.org An orbital-based theory suggests that the process is governed by the electronic configurations and energies of the catalyst's and the nitro compound's frontier orbitals. researchgate.net

Chemical Reduction : This method utilizes metals like iron, tin, or zinc in the presence of an acid (e.g., HCl). masterorganicchemistry.com The mechanism here involves the transfer of electrons from the metal to the nitro group. orientjchem.org

A widely accepted model for these transformations is the Haber-Lukashevich mechanism, which outlines the stepwise reduction from nitrobenzene (B124822) to aniline (B41778) through nitrosobenzene (B162901) and phenylhydroxylamine intermediates. researchgate.net The specific pathway, whether direct hydrogenation or a condensation route involving intermediates like azoxybenzene, is dictated by the reaction conditions. mdpi.com The transformation dramatically alters the electronic properties of the aromatic ring; the Hammett constant (σp) shifts from +0.78 for the strongly electron-withdrawing nitro group to -0.66 for the strongly electron-donating amino group, profoundly impacting subsequent reactions. nih.gov

The Nitro Group as a Directing Moiety in Regioselective Reactions

The nitro group is a powerful deactivating and meta-directing group in electrophilic aromatic substitution (EAS) reactions. Its strong inductive and resonance electron-withdrawing effects pull electron density from the benzene (B151609) ring, making it less reactive towards electrophiles. masterorganicchemistry.com This electron withdrawal is most pronounced at the ortho and para positions, creating partial positive charges at these sites. Consequently, incoming electrophiles are directed to the relatively more electron-rich meta position. wku.edu

Conversely, the potent electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNA r) . It stabilizes the negative charge of the Meisenheimer complex—the intermediate formed upon nucleophilic attack—particularly when the nitro group is positioned ortho or para to the leaving group. In the context of 4-(difluoromethyl)-2-fluoro-1-nitrobenzene, the nitro group is ortho to the fluorine atom, making the fluorine an excellent leaving group for SNA r reactions. The nitro group can also facilitate cyclization reactions by activating the scaffold for nucleophilic attack. rhhz.net In some contexts, the nitro group can even serve as a leaving group itself or as a traceless directing group to achieve unconventional regioselectivity in certain radical reactions. rsc.orgresearchgate.net

Investigation of Mechanisms Pertaining to the Difluoromethyl Group

The difluoromethyl (CF2H) group imparts unique properties to the molecule, distinct from both methyl and trifluoromethyl groups, influencing its reactivity in various bond-forming reactions.

Electrophilic, Nucleophilic, and Radical Pathways for CF2H Bond Formation

The difluoromethyl group is recognized as a lipophilic hydrogen bond donor, a property that makes it a bioisostere for alcohol, thiol, and amine groups in medicinal chemistry. sigmaaldrich.com The reactivity of the difluoromethyl radical (•CF2H) is of particular synthetic interest.

Empirical observations and DFT calculations have established that the •CF2H radical possesses a nucleophilic character , similar to alkyl radicals. This is in stark contrast to the trifluoromethyl radical (•CF3), which is decidedly electrophilic. The nucleophilicity of •CF2H arises from a balance of two opposing electronic effects from the fluorine atoms: a strong inductive electron withdrawal that lowers the energy of the singly occupied molecular orbital (SOMO), and a conjugative π-donation from fluorine lone pairs that raises the SOMO energy. For the •CF2H radical, these effects nearly cancel each other out, resulting in a SOMO energy similar to that of the methyl radical, hence its nucleophilic behavior. In the •CF3 radical, the triple inductive withdrawal overwhelms the weak π-donation, leading to an electrophilic character.

This nucleophilic nature dictates its regioselectivity in reactions like the Minisci reaction, where it preferentially attacks electron-deficient positions on heterocycles. However, for certain applications, it is desirable to enhance the electrophilicity of the difluoromethyl radical. This can be achieved by attaching a temporary electron-withdrawing group (EWG) to the difluoromethylating reagent, creating a more electrophilic [•CF2(EWG)] radical species. sigmaaldrich.com

Cross-Coupling Mechanisms in Difluoromethylated Arene Synthesis

Transition metal-catalyzed cross-coupling reactions are fundamental for constructing C-C bonds and are crucial for the synthesis of difluoromethylated arenes. The general mechanism for palladium-catalyzed reactions, such as Suzuki or Stille couplings, follows a well-established catalytic cycle.

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to an aryl halide (Ar-X), breaking the carbon-halogen bond and forming a Pd(II) intermediate. youtube.com

Transmetalation : The organic group from an organometallic reagent (e.g., organoboron or organotin) is transferred to the palladium center, displacing the halide and forming a new Pd(II)-aryl species. youtube.com

Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond of the product. This step regenerates the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

While palladium is common, nickel catalysts have emerged as powerful tools for challenging couplings, including those involving fluorinated groups. A notable example is the Nickel-Catalyzed Cross-Electrophile Coupling (XEC) , which can be used to form fluorinated cyclopropanes by coupling a difluoromethyl group with another electrophile. researchgate.net A plausible mechanism involves the formation of a benzylnickel intermediate which then undergoes an intramolecular SN2 attack. researchgate.net Nickel-catalyzed reductive cross-couplings of difluoromethylated alkyl bromides with aryl halides have also been developed, demonstrating high reactivity and functional group tolerance. rsc.org

Furthermore, the nitro group itself can be used as a coupling partner in some transition-metal-catalyzed reactions. For instance, palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig aminations of nitroarenes have been reported, where the nitro group is displaced. The mechanism involves the oxidative insertion of the Pd(0) catalyst into the Ar-NO2 bond, followed by transmetalation or reaction with an amine, and subsequent reductive elimination. rhhz.net

Reaction Kinetics and Thermodynamics in Preparative Protocols

The efficiency and outcome of synthetic routes to this compound are governed by kinetic and thermodynamic factors. The study of reaction kinetics in heterogeneous catalytic reactions, such as nitro group reduction, is complex due to the interplay of temperature, solvent, catalyst nature, and potential diffusion control. orientjchem.orgresearchgate.net

Kinetic studies on the hydrogenation of substituted nitrobenzenes reveal significant substituent effects on the reaction rates. The electronic nature of the substituents on the aromatic ring plays a crucial role.

Electronic Effects : Electron-donating substituents generally decrease the rate of reduction of the nitro group. orientjchem.org Conversely, electron-withdrawing groups, like the fluoro and difluoromethyl groups in the target molecule, are expected to influence the reaction rate, though studies suggest their effect may not be as pronounced as resonance effects. wku.edu The position of the substituent also matters; moving the nitro group on the ring alters the reduction kinetics.

Steric Effects : Steric hindrance around the nitro group can significantly decrease the catalytic activity and reaction rate. wku.edu

Thermodynamic Considerations : Microwave irradiation has been shown to alter the kinetic and thermodynamic parameters of nitroaromatic reductions, sometimes leading to higher yields and different product selectivities by enabling reactions at higher temperatures and pressures. mdpi.com The preparation of fluoronitrobenzenes via halogen exchange fluorination is sensitive to temperature, with typical ranges between 180°C and 250°C to achieve significant conversion rates. google.com

The following table, compiled from kinetic studies on various nitro compounds, illustrates the relative rates of reduction, highlighting the influence of different substituents.

| Substituent | Relative Reduction Rate Order | Catalyst System | Reference |

|---|---|---|---|

| -OH, -NH2 | p-nitrophenol > o-nitrophenol > p-nitroaniline > m-nitroaniline > o-nitroaniline | 4% Pd/Al₂O₃ | orientjchem.org |

| -NO₂ | 2,5-dinitrophenol > 2,4-dinitrophenol (B41442) > 2,6-dinitrophenol | 4% Pd/Al₂O₃ | orientjchem.org |

| Various | Nitrobenzene > p-nitroaniline > m-nitroaniline > p-nitrodiethyl aniline > o-nitrophenol | Pd-Cu/γ-Al₂O₃ | uctm.edu |

Electronic and Steric Influences of Substituents in 4 Difluoromethyl 2 Fluoro 1 Nitrobenzene

The Role of the Fluoro Substituent in Aromatic Ring Activation and Reactivity

The fluoro substituent plays a dual role in influencing the reactivity of the aromatic ring. While halogens are generally considered deactivating in electrophilic aromatic substitution due to their inductive electron withdrawal, they can activate the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.comlibretexts.org This activation is particularly pronounced when strong electron-withdrawing groups are also present on the ring. wikipedia.orgbyjus.comchemistrysteps.com

In the context of SNAr reactions, the high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack. wikipedia.orgchemistrysteps.com The presence of a nitro group, especially in the ortho or para position, further stabilizes the intermediate Meisenheimer complex through resonance, thereby facilitating the substitution reaction. wikipedia.orgbyjus.com Therefore, the fluoro group in 4-(difluoromethyl)-2-fluoro-1-nitrobenzene, being ortho to the nitro group, significantly activates this position for nucleophilic displacement.

While typically deactivating for electrophilic substitution, fluorine's effect is less pronounced compared to other halogens. masterorganicchemistry.comlibretexts.org Some studies even suggest that in certain electrophilic aromatic substitution reactions, fluorine can act as an activating substituent. acs.org This is attributed to the balance between its strong inductive electron withdrawal and its ability to donate electron density back to the ring via p-π conjugation (resonance). msu.edulibretexts.org However, in a molecule already bearing a powerful deactivating nitro group, the primary role of the fluoro substituent is to enhance the ring's susceptibility to nucleophilic attack.

Distinctive Characteristics and Chemical Consequences of the Difluoromethyl (CF2H) Group

The difluoromethyl (CF2H) group is a unique substituent with distinct electronic and steric properties that significantly influence the parent molecule. nih.gov It is often considered a bioisostere of hydroxyl or thiol groups, though it possesses different lipophilicity and acidity. beilstein-journals.org

Hydrogen Bonding Donor Properties of the CF2H Moiety and Its Impact on Molecular Interactions

A notable characteristic of the difluoromethyl group is its ability to act as a hydrogen bond donor. beilstein-journals.orgjst.go.jp The presence of two highly electronegative fluorine atoms polarizes the C-H bond, imparting a significant partial positive charge on the hydrogen atom. beilstein-journals.orgnih.gov This allows the CF2H group to form hydrogen bonds with suitable acceptors, such as oxygen or nitrogen atoms. nih.govchemistryviews.org

These C-H···X hydrogen bonds, while generally weaker than conventional hydrogen bonds involving OH or NH groups, can play a crucial role in molecular recognition, conformation, and intermolecular interactions. beilstein-journals.orgnih.govbohrium.com The strength of this interaction is enhanced when the CF2H group is attached to an electron-withdrawing system, such as a nitro-substituted aromatic ring. beilstein-journals.org In this compound, the CF2H group can potentially engage in intramolecular hydrogen bonding with the ortho-nitro group, which would influence the molecule's conformational preference. nih.gov

Table 1: Comparison of Hydrogen Bond Donor Properties

| Group | Hydrogen Bond Donor Ability | Notes |

| -OH | Strong | Acts as a conventional hydrogen bond donor. |

| -NH | Strong | Acts as a conventional hydrogen bond donor. |

| -SH | Moderate | Weaker donor than -OH and -NH. |

| -CF2H | Weak to Moderate | Donor strength is context-dependent and enhanced by electron-withdrawing groups. beilstein-journals.org |

| -CH3 | Very Weak | Generally not considered a significant hydrogen bond donor. |

Inductive and Resonance Effects in Fluorinated Aromatic Systems

The difluoromethyl group exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring due to the high electronegativity of the fluorine atoms. masterorganicchemistry.comnih.gov This effect is comparable to that of a hydroxyl group. nih.gov This electron withdrawal deactivates the aromatic ring towards electrophilic substitution and increases its susceptibility to nucleophilic attack.

Unlike the trifluoromethyl (CF3) group, which is purely inductively withdrawing, the CF2H group has a hydrogen atom that can participate in hyperconjugation, albeit weakly. However, the dominant electronic influence of the CF2H group on an aromatic ring is its powerful inductive withdrawal. The resonance effect of the CF2H group is considered much weaker than its inductive effect. nih.gov

Conformational Analysis and Stereoelectronic Effects Induced by Polyfluorinated Substituents

The substitution of hydrogen atoms with more electronegative fluorine atoms alters the hybridization and bond lengths of the carbon atom. youtube.com These changes can impact the molecule's geometry and its interactions with other molecules. In this compound, the interplay between the steric bulk of the CF2H and fluoro groups, along with potential intramolecular hydrogen bonding between the CF2H and nitro groups, will dictate the preferred conformation of the molecule.

Synergistic Effects of Multiple Halogen and Nitro Substituents on Aromatic Reactivity

The combination of a fluoro, a difluoromethyl, and a nitro group on a single benzene (B151609) ring results in a powerful synergistic deactivation of the ring towards electrophilic attack and a strong activation towards nucleophilic aromatic substitution. wikipedia.orgbyjus.comchemistrysteps.com

The nitro group is a potent deactivating group for electrophilic substitution and a strong activating group for nucleophilic substitution, directing incoming nucleophiles to the ortho and para positions. wikipedia.orglibretexts.orgbyjus.com The fluoro substituent at the 2-position and the difluoromethyl group at the 4-position both contribute to the electron deficiency of the ring through their strong inductive effects.

This cumulative electron withdrawal makes the aromatic ring highly electrophilic and thus, highly susceptible to attack by nucleophiles. The fluoro atom at the C-2 position, being ortho to the strongly activating nitro group, is the most likely site for nucleophilic aromatic substitution. wikipedia.orgwikipedia.org The presence of the para-difluoromethyl group further enhances this reactivity by withdrawing electron density from the ring, stabilizing the negatively charged Meisenheimer intermediate formed during the nucleophilic attack.

Table 2: Influence of Substituents on Aromatic Reactivity

| Substituent | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution | Primary Influence |

| -NO2 | Strongly Deactivating libretexts.orglumenlearning.com | Strongly Activating wikipedia.orgbyjus.com | Strong -I and -M effects |

| -F | Deactivating masterorganicchemistry.comlibretexts.org | Activating wikipedia.orgchemistrysteps.com | Strong -I effect, weak +M effect |

| -CF2H | Strongly Deactivating | Activating | Strong -I effect nih.gov |

Computational and Theoretical Chemistry Applications for 4 Difluoromethyl 2 Fluoro 1 Nitrobenzene

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 4-(difluoromethyl)-2-fluoro-1-nitrobenzene. DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and other electronic properties that govern the molecule's reactivity.

The electronic nature of this compound is heavily influenced by its substituent groups. The nitro group (-NO₂) and the difluoromethyl group (-CF₂H) are both strong electron-withdrawing groups. This polarization of the benzene (B151609) ring significantly affects its reactivity. DFT calculations can quantify these effects by mapping the electrostatic potential (ESP) surface, which indicates regions of positive and negative charge on the molecule. Such calculations are crucial for predicting how the molecule will interact with electrophiles and nucleophiles.

Key electronic properties of this compound can be predicted using DFT methods. These properties provide insights into the molecule's kinetic stability and reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. A large HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Monoisotopic Mass | 191.01941 Da | Precise mass used in mass spectrometry. uni.luuni.lu |

| XlogP (predicted) | 2.5 | A measure of lipophilicity, relevant for solubility and biological interactions. uni.luuni.lu |

| HOMO-LUMO Gap | Value dependent on DFT functional and basis set | Indicates chemical reactivity and stability. prensipjournals.com |

Note: Specific HOMO-LUMO gap and dipole moment values would require dedicated DFT calculations with a specified functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). prensipjournals.com

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is instrumental in mapping the potential energy surface (PES) for chemical reactions involving this compound. By identifying reactants, products, intermediates, and, most importantly, transition states, these models can predict the most likely reaction pathways and the energy barriers associated with them. arxiv.org

For instance, the nitro group of this compound can be reduced to an amino group, a common transformation in the synthesis of pharmaceuticals and other fine chemicals. Quantum chemical calculations can model this reduction process, identifying the structures and energies of the transition states for each step. This information is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst choice.

Several algorithmic approaches exist for exploring reaction pathways without prior assumptions, such as:

Anharmonic Downward Distortion Following (ADDF): This method follows reaction paths by distorting a minimum energy structure along vibrational modes. arxiv.org

Artificial Force-Induced Reaction (AFIR): This technique applies an artificial force between potential reactants to drive them together and explore the resulting reaction pathways. arxiv.org

These methods could be applied to predict potential side reactions or decomposition pathways for this compound under various conditions, providing a comprehensive understanding of its chemical behavior.

In Silico Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound can be thoroughly investigated using in silico conformational analysis. The molecule's substituents are not freely rotating, and their spatial arrangement relative to each other can significantly impact the molecule's properties and reactivity.

Computational methods can identify the most stable conformations (energy minima) by systematically rotating the bonds connected to the difluoromethyl and nitro groups. These calculations can also determine the energy barriers for rotation between different conformations.

Of particular interest are the potential intramolecular interactions. There may be non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, between the hydrogen atom of the difluoromethyl group and an oxygen atom of the adjacent nitro group, or between the fluorine atoms and other parts of the molecule. These interactions can stabilize certain conformations over others. X-ray crystallography of similar molecules has been used to confirm solid-state conformations, which can then be compared with computationally derived gas-phase structures to understand the effects of crystal packing. mdpi.com

Molecular Dynamics Simulations for Understanding Reaction Dynamics (if applicable)

While specific molecular dynamics (MD) simulations for this compound are not prominently featured in the surveyed literature, this computational technique offers a powerful avenue for future research. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of chemical processes. arxiv.org

MD simulations could be employed to study the behavior of this compound in a solvent, which is crucial for understanding its reactivity in a realistic chemical environment. These simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell influences reaction dynamics.

Furthermore, ab initio molecular dynamics, which uses quantum mechanical calculations to determine the forces between atoms at each time step, could be used to simulate chemical reactions directly. This would allow for a detailed, time-resolved observation of bond-breaking and bond-forming events, offering deep insights into the reaction mechanisms of this compound. arxiv.org

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 19F NMR)

No experimental NMR data (¹H, ¹³C, or ¹⁹F) for 4-(difluoromethyl)-2-fluoro-1-nitrobenzene was located. This data would be essential for confirming the arrangement of protons and carbon atoms and for analyzing the impact of the fluorine and difluoromethyl substituents on the electronic environment of the benzene (B151609) ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

Specific experimental HRMS data, which would provide precise molecular mass and fragmentation patterns to confirm the elemental composition, could not be found. While predicted mass data exists in some databases, these are computational estimates and not experimental findings.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

No experimental IR spectrum for this compound is available in the searched literature. An IR spectrum would be used to identify characteristic vibrational frequencies, such as the symmetric and asymmetric stretches of the nitro (NO₂) group, C-F bonds, and aromatic C-H bonds.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. This technique would be necessary to determine its precise three-dimensional molecular structure, bond lengths, bond angles, and intermolecular interactions in the solid state.

Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Studies

No literature detailing the use of in-situ spectroscopic techniques to study the reaction mechanisms involving this specific compound was discovered.

Without access to peer-reviewed research or comprehensive database entries detailing these analytical results, a scientifically rigorous article meeting the user's requirements cannot be generated at this time.

Applications of 4 Difluoromethyl 2 Fluoro 1 Nitrobenzene As a Versatile Synthetic Intermediate

Role as a Building Block in the Modular Synthesis of Complex Organic Molecules

4-(Difluoromethyl)-2-fluoro-1-nitrobenzene serves as a key building block for the modular synthesis of complex organic molecules. Aromatic fluoro compounds are widely utilized as foundational components in the synthesis of precursors for pharmaceuticals and plant protection agents. justia.com The concept of modular synthesis relies on the use of well-defined molecular fragments (building blocks) that can be systematically assembled to create larger, more elaborate structures. The structure of this compound is well-suited for this approach due to its distinct and differentially reactive functional groups.

The presence of the nitro group and an activated fluorine atom on the benzene (B151609) ring allows for sequential and selective reactions. For instance, the nitro group can be reduced to an amine, which then provides a reactive handle for a host of subsequent chemical transformations, such as amide bond formation or diazotization reactions. This step-wise approach is fundamental to modular synthesis, enabling the systematic construction of a target molecule's architecture. Fluorinated compounds like this are often employed as building blocks in the custom synthesis of aromatic and heterocyclic compounds. ossila.com

Precursor for the Derivatization of Fluorinated Aromatic Compounds with Tailored Properties

The chemical reactivity of this compound makes it an excellent precursor for creating a diverse range of derivatized fluorinated aromatic compounds. The properties of these new compounds can be tailored by strategically modifying the functional groups of the parent molecule. Fluoroanilines, which are key synthetic precursors for medicaments and plant protection products, are commonly prepared from the reduction of fluorinated nitrated benzene compounds. googleapis.com

The primary routes for derivatization include:

Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group (-NH2), transforming the nitrobenzene (B124822) derivative into a substituted aniline (B41778). These fluoroanilines are valuable intermediates for various dyes, agricultural pesticides, and pharmacological compounds. google.com This transformation is a critical step in many multi-stage synthetic processes. googleapis.com

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is activated by the strong electron-withdrawing effect of the adjacent nitro group. This activation makes it a good leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of nucleophiles (containing oxygen, nitrogen, or sulfur, for example) at this position, leading to a broad scope of new derivatives with modified electronic and steric properties.

These derivatization strategies allow chemists to fine-tune the physicochemical properties of the resulting molecules, such as their lipophilicity, metabolic stability, and biological activity.

Utility in the Construction of Advanced Organic Scaffolds and Fine Chemicals

The versatility of this compound as a reactive intermediate makes it a valuable starting material for the synthesis of fine chemicals and the construction of advanced organic scaffolds. justia.comchemicalbook.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and this compound fits the description of an organic intermediate used in their production. chemicalbook.com

The transformation of this compound into its corresponding aniline derivative is a key step in generating a foundational scaffold. Substituted anilines are themselves important structural motifs in a vast number of biologically active compounds. For example, 2,4-difluoroaniline, a related compound, is a known starting material for valuable anti-inflammatory and analgesic agents. google.com The ability to perform selective chemical operations on the nitro and fluoro groups enables the construction of complex molecular frameworks that are central to drug discovery and materials science.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1214334-51-6 | google.com |

| Molecular Formula | C₇H₄F₃NO₂ | google.com |

| Molecular Weight | 191.11 g/mol | google.com |

| Synonym | This compound | google.com |

Interactive Data Table: Potential Synthetic Transformations

| Reaction Type | Reagents/Conditions | Product Type | Significance | Source |

| Nitro Group Reduction | H₂, Pd/C catalyst | Substituted Aniline | Key intermediate for pharmaceuticals and agrochemicals. | googleapis.com |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | 2-substituted-4-(difluoromethyl)-1-nitrobenzene | Creates diverse derivatives with tailored properties. | google.com |

| Halogen Exchange | Fluorinating agents (e.g., KF) | Difluoro-nitrobenzene derivatives | Modifies the electronic properties of the aromatic ring. | google.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(difluoromethyl)-2-fluoro-1-nitrobenzene, and how can regioselectivity challenges in aromatic substitution be addressed?

- Methodology : Multi-step synthesis starting from halogenated benzene derivatives (e.g., 1-chloro-4-(difluoromethyl)benzene) is common. Nitration and fluorination steps require careful control of reaction conditions (e.g., HNO₃/H₂SO₄ for nitration and KF/AgF for fluorination). Regioselectivity can be influenced by directing groups; meta/para ratios are often assessed via HPLC or GC-MS. For example, electron-withdrawing groups like -NO₂ and -CF₂H direct substitutions to specific positions .

- Key Tools : Reaction monitoring via TLC, optimization using Design of Experiments (DoE) to evaluate temperature and catalyst effects.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do fluorine atoms influence spectral interpretation?

- Methodology : ¹⁹F NMR is critical for identifying difluoromethyl (-CF₂H) and fluorine substituents, as fluorine’s high electronegativity causes distinct splitting patterns. X-ray crystallography resolves spatial arrangements of nitro and fluorinated groups. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy detects nitro (-NO₂) stretches (~1520 cm⁻¹). Fluorine’s deshielding effects in NMR require referencing against standards like C₆F₆ .

- Data Analysis : Compare experimental ¹⁹F NMR shifts with computed values (DFT) to validate assignments.

Advanced Research Questions

Q. How do steric and electronic effects of the difluoromethyl group influence the stability of this compound under acidic or basic conditions?

- Methodology : Stability studies in buffered solutions (pH 1–13) at controlled temperatures. Monitor degradation via HPLC and identify by-products (e.g., defluorination products) using LC-MS. The electron-withdrawing -CF₂H group increases susceptibility to nucleophilic attack, particularly at the nitro-bearing position. Compare with analogs lacking -CF₂H to isolate electronic effects .

- Statistical Approach : Kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under storage conditions.

Q. What strategies mitigate contradictions in reported reaction yields for palladium-catalyzed cross-coupling reactions involving this compound?

- Methodology : Systematic screening of catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃), ligands (e.g., XPhos), and solvents (e.g., DMF vs. THF). Confounding variables like trace moisture or oxygen are controlled using Schlenk techniques. Yield discrepancies often arise from competing pathways (e.g., protodefluorination); mechanistic insights are gained via ¹⁹F NMR reaction monitoring .

- Advanced Tools : Use of isotopically labeled substrates (e.g., ¹⁸O-NO₂) to track nitro group participation.

Q. How can computational methods predict the metabolic pathways of fluorinated nitroaromatic compounds like this compound in biological systems?

- Methodology : Density Functional Theory (DFT) calculates activation energies for potential metabolic reactions (e.g., nitro reduction, hydroxylation). Molecular docking simulations predict interactions with cytochrome P450 enzymes. Validate predictions using in vitro assays with liver microsomes and LC-MS-based metabolite profiling .

- Data Integration : Cross-reference computational results with ToxCast databases to assess toxicity risks.

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or solubility data for this compound?

- Methodology : Purity assessment via elemental analysis and DSC (Differential Scanning Calorimetry). Solubility variations may arise from polymorphic forms; characterize crystallinity using PXRD. For example, impurities from incomplete nitration (e.g., mono-nitro by-products) lower observed melting points .

- Resolution : Reproduce synthesis and purification steps (e.g., column chromatography vs. recrystallization) to isolate pure product.

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound, given its nitro and fluorine substituents?

- Methodology : Use explosion-proof equipment due to nitro group instability under heat or shock. Fluorinated compounds require fume hoods to avoid inhalation; degradation products (e.g., HF) necessitate calcium gluconate gel on-site. Toxicity screening (AMES test) assesses mutagenic potential .

- Documentation : Maintain SDS-compliant records, including first-aid measures for dermal exposure.

Biological Interaction Studies

Q. How does the difluoromethyl group in this compound affect its binding affinity to aromatic hydrocarbon receptors (AhR) compared to non-fluorinated analogs?

- Methodology : Competitive binding assays using radiolabeled ligands (e.g., ³H-TCDD). Surface Plasmon Resonance (SPR) quantifies kinetic parameters (Kₐ, Kₐ). Fluorine’s electronegativity may enhance hydrogen bonding with receptor residues (e.g., Tyr-320 in AhR), validated via site-directed mutagenesis .

- Advanced Analysis : Co-crystallization with AhR and X-ray diffraction to map binding pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.